5-Methyl-1H-pyrrole-2-carbonitrile
Overview
Description
5-Methyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C6H6N2 . It has a molecular weight of 106.13 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Methyl-1H-pyrrole-2-carbonitrile is 1S/C6H6N2/c1-5-2-3-6(4-7)8-5/h2-3,8H,1H3
. This indicates that the compound has a pyrrole ring with a methyl group attached to one carbon and a carbonitrile group attached to another .
Physical And Chemical Properties Analysis
5-Methyl-1H-pyrrole-2-carbonitrile is a solid or semi-solid or liquid or lump . It has a density of 1.1±0.1 g/cm3 . The boiling point is 266.8±20.0 °C at 760 mmHg .
Scientific Research Applications
Corrosion Inhibition
5-Methyl-1H-pyrrole-2-carbonitrile and its derivatives have been studied for their potential as corrosion inhibitors. Research by Verma et al. (2015) on derivatives of pyrrole-carbonitriles, including those related to 5-Methyl-1H-pyrrole-2-carbonitrile, showed their effectiveness in inhibiting corrosion of mild steel in acidic environments. Their study indicated that these compounds inhibit corrosion by adsorbing onto the metal surface, acting as anodic type inhibitors, as evidenced by polarization results and surface morphology studies (Verma et al., 2015).
Biological Activities
Some derivatives of 5-Methyl-1H-pyrrole-2-carbonitrile have been investigated for their biological activities. For instance, compounds structurally related to this chemical have been explored as progesterone receptor modulators, with potential applications in female healthcare such as contraception and treatment of certain breast cancers. Fensome et al. (2008) reported on the synthesis and structure-activity relationship of these compounds, indicating their potential utility in medical applications (Fensome et al., 2008).
Antitumor Evaluation
Derivatives of pyrrole-carbonitriles, related to 5-Methyl-1H-pyrrole-2-carbonitrile, have been evaluated for their antitumor properties. Liu et al. (2006) synthesized and tested 8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters and their derivatives for cytotoxicity against certain cell lines, revealing promising anticancer activities (Liu et al., 2006).
Antibacterial Evaluation
Research has also delved into the antibacterial potential of compounds related to 5-Methyl-1H-pyrrole-2-carbonitrile. Vazirimehr et al. (2017) synthesized novel heterocycles containing this molecule and evaluated their antibacterial activity against various bacteria, indicating potential applications in combating bacterial infections (Vazirimehr et al., 2017).
Insecticidal Applications
The insecticidal properties of compounds related to 5-Methyl-1H-pyrrole-2-carbonitrile have been explored as well. Abdelhamid et al. (2022) synthesized a series of pyrrole derivatives and tested their efficacy against the cotton leafworm, showing promising results for potential use as insecticides (Abdelhamid et al., 2022).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1H-pyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-5-2-3-6(4-7)8-5/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTWORABVYVKEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341143 | |
Record name | 5-Methyl-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrrole-2-carbonitrile | |
CAS RN |
26173-92-2 | |
Record name | 5-Methyl-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1H-pyrrole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.